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Compound of Interest

Compound Name:
Magnesium 2-hydroxypropanoate

trihydrate

CAS No.: 1220086-24-7

Cat. No.: B1145714

Get Quote

Executive Summary
Compound: Magnesium L-Lactate Trihydrate (

) CAS: 18917-93-6 Application: Pharmaceutical buffering, mineral supplementation, and acidity
regulation.[1]

This technical guide provides a definitive spectroscopic reference for Magnesium 2-
hydroxypropanoate trihydrate. Unlike simple organic acids, this organometallic salt presents

unique spectral challenges due to its hydration shell and ionic lattice. The following protocols

and data sets are synthesized for researchers requiring absolute structural verification through

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman

spectroscopy.

Part 1: Molecular Architecture & Solvation
To interpret the spectra correctly, one must understand the species in the solution vs. solid

state.
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Solid State (IR/Raman): The magnesium ion (

) is octahedrally coordinated. In the trihydrate form, the coordination sphere typically involves
oxygen atoms from the lactate carboxylate groups, hydroxyl groups, and water molecules.
This creates a complex hydrogen-bonding network visible in the vibrational spectrum.[2]

Solution State (

NMR): The lattice collapses. The spectrum observed is primarily that of the free L-lactate
anion, with the

acting as a spectator ion that may slightly influence chemical shifts via ionic strength effects.

Part 2: Nuclear Magnetic Resonance (NMR) Profiling
Experimental Protocol: High-Resolution and NMR
Objective: To verify the carbon backbone and proton environment of the lactate anion without

interference from the hydration shell.

Reagents & Equipment:

Solvent: Deuterium Oxide (

), 99.9% D.

Reference: Sodium 3-trimethylsilylpropionate-2,2,3,3-d4 (TSP) or DSS (0.00 ppm).[3] Note:

TMS is insoluble in

.

Field Strength:

400 MHz recommended for clear resolution of the methine quartet.

Step-by-Step Workflow:

Preparation: Weigh 15-20 mg of Magnesium Lactate Trihydrate into a clean vial.

Solvation: Add 0.6 mL
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. Vortex until fully dissolved (Mg-Lactate is slower to dissolve than Na-Lactate; mild
sonication may be required).

Referencing: Add 10

L of TSP internal standard solution.

Acquisition:

: 16 scans, relaxation delay (

)

5s to allow full relaxation of the methine proton.

: 256-512 scans, proton-decoupled.

NMR Data Summary (in )

Nucleus Moiety
Shift (

ppm)
Multiplicity

Coupling (

Hz)
Assignment

1.32 - 1.36 Doublet (d)
Methyl

protons

4.10 - 4.15 Quartet (q)

Methine

proton (

to OH/COO)

~20.4 Singlet -
Methyl

Carbon

~68.8 Singlet -

Methine

Carbon (C-

OH)

~182.5 Singlet -
Carboxylate

Carbon

Note: The hydroxyl proton (-OH) exchanges rapidly with
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and appears as part of the HDO solvent peak (~4.79 ppm), rendering it invisible in the standard
spectrum.

Visualization: NMR Workflow

Mg-Lactate
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(MestReNova/TopSpin)

 FID Spectrum Validation
(1:3 Integral Ratio)

 Analysis

Click to download full resolution via product page

Caption: Standardized workflow for acquiring quantitative NMR data for Magnesium Lactate in

aqueous media.

Part 3: Vibrational Spectroscopy (FT-IR & Raman)
The "Salt Shift" Phenomenon
In the solid state, the distinction between Lactic Acid and Magnesium Lactate is most visible in

the carbonyl region.

Lactic Acid: Shows a

stretch at ~1720-1750 cm

(protonated carboxylic acid).

Magnesium Lactate: The proton is removed, creating a carboxylate resonance hybrid (

). This shifts the band to a lower frequency (~1580 cm

) and splits it into asymmetric and symmetric modes.

Experimental Protocol: ATR-FTIR
Objective: Rapid identification of the solid salt form.

Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

Blank: Collect background spectrum of the clean crystal.
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Mount: Place ~10 mg of powder on the crystal.

Compress: Apply high pressure (essential for the hard crystalline trihydrate) to ensure optical

contact.

Scan: 4000–600 cm

, 4 cm

resolution, 32 scans.

Comparative Spectral Data: IR vs. Raman

Functional
Group

Mode

IR
Frequency
(cm

)

Intensity
(IR)

Raman
Shift (cm

)

Intensity
(Raman)

O-H

(Water/Alcoh

ol)

Stretch 3000 - 3500 Strong, Broad ~3400 Weak

C-H (Methyl) Stretch 2980 - 2930 Medium 2930 - 2985 Strong

(Carboxylate)
Asymmetric

Stretch
1575 - 1600 Very Strong ~1600 Weak

(Carboxylate)
Symmetric

Stretch
1400 - 1450 Medium 1450

Medium/Stro

ng

C-H Deformation ~1375 Medium ~1380 Medium

C-O (Alcohol) Stretch 1100 - 1125 Strong ~1120 Weak

C-C
Skeletal

Stretch
1040 - 1050 Medium 855 Very Strong

Diagnostic Key:

IR: Look for the massive, broad band at 1580 cm
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(Carboxylate) and the broad water/OH region.

Raman: Look for the sharp peak at ~855 cm

(C-C backbone) and the C-H stretches around 2900 cm

. Raman is superior for verifying the carbon skeleton as it is less affected by the hydration
water.

Visualization: Vibrational Logic
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Click to download full resolution via product page

Caption: Complementary nature of IR and Raman for full structural elucidation.

Part 4: Quality Control & Regulatory Integration
For researchers in drug development, spectral data must align with pharmacopoeial standards

(USP/EP).

Identification (ID):

USP <191> / EP 2.3.1: Traditional wet chemistry relies on the reaction of lactate with

sulfuric acid (colorimetric) and magnesium precipitation.

Modern ID: An IR spectrum matching a certified Reference Standard (RS) is now the gold

standard for "Identification A".

Water Content (Trihydrate Verification):
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While IR shows water presence, it is not quantitative. Use Karl Fischer titration or TGA

(Thermogravimetric Analysis) to confirm the trihydrate stoichiometry (theoretical water

content ~17-18%).

Stereochemistry:

Magnesium L-Lactate is chiral. Standard NMR (achiral solvent) cannot distinguish L- from

D-lactate. To verify the "L" (S-enantiomer) specifically, use Polarimetry (Specific Rotation

to

) or Chiral HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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